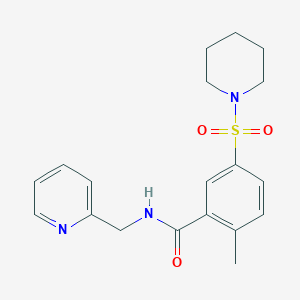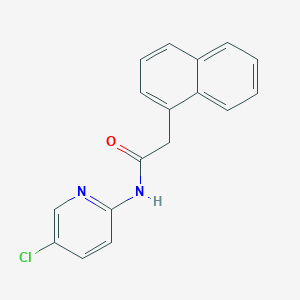![molecular formula C19H19FN2O2 B5540869 4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5540869.png)
4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals that have been explored for their potential in various fields, including medicinal chemistry and materials science. Due to its structural features, such as the fluorine atom and the piperidinylcarbonyl phenyl group, it has attracted interest for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions, condensation reactions, and sometimes fluorination processes to introduce the fluorine atom or modify its position on the benzene ring. For instance, compounds with similar structures have been synthesized through the nucleophilic displacement of bromide or through reactions involving acid chlorides with different amines in the presence of scavengers and solvents (R. Katoch-Rouse & A. Horti, 2003); (B. Priya et al., 2005).
Molecular Structure Analysis
Crystal structure determination and molecular modeling play a crucial role in understanding the spatial arrangement and electronic structure of these compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques for this purpose. Studies have shown the influence of substituents on the molecule's conformation and its interactions at the molecular level (Wei Li et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including but not limited to, nucleophilic vinylic substitution (S(N)V) reactions, and can exhibit significant antimicrobial activity against a range of pathogens. Their chemical reactivity and biological activity can be modulated by substituting different functional groups or by altering the fluorine atom's position (V. Mishra & T. Chundawat, 2019); (Krzysztof M Borys et al., 2019).
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A study utilized a derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of patients compared to controls, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).
Antipsychotic Potential
Research into 2-Phenylpyrroles, as conformationally restricted analogues of substituted benzamides, revealed dopamine antagonistic activity crucial for antipsychotic potential. This includes findings that certain modifications can enhance activity and selectivity for D-2 receptors, suggesting potential applications in the development of antipsychotic medications with reduced side effects (van Wijngaarden et al., 1987).
Insomnia Treatment
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is being developed as an orexin 1 and 2 receptor antagonist for treating insomnia. The study on its disposition and metabolism in humans showed principal elimination via feces and identified major metabolites, highlighting its pharmacokinetic profile conducive for therapeutic use (Renzulli et al., 2011).
Serotonin Receptor Imaging
Development of fluorine-18-labeled 5-HT1A antagonists for PET imaging showcases the utility of such compounds in neuroscience research, particularly in studying serotonin receptor distributions and dynamics in the human brain. This research aids in understanding psychiatric and neurological disorders at a molecular level (Lang et al., 1999).
Chemotherapeutic Strategy
A study on synthetic benzamide derivatives, such as MS-27-275, investigated their role as histone deacetylase inhibitors, revealing marked in vivo antitumor activity against various human tumor cell lines. This supports their potential as novel chemotherapeutic agents for cancer treatment, particularly for cancers insensitive to traditional treatments (Saito et al., 1999).
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-15-10-8-14(9-11-15)18(23)21-17-7-3-2-6-16(17)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXMLOZGMBVXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)
![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)
![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)



![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)
![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)
![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)
![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5540866.png)

![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)